molecular formula C8H5ClN2O B1437724 4-Chloro-7-hydroxyquinazoline CAS No. 849345-42-2

4-Chloro-7-hydroxyquinazoline

Cat. No.: B1437724
CAS No.: 849345-42-2
M. Wt: 180.59 g/mol
InChI Key: WSISTEIZPHSJSA-UHFFFAOYSA-N
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Description

4-Chloro-7-hydroxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-7-hydroxyquinazoline can be synthesized through several methods. One common approach involves the halogenation of 4-hydroxyquinazoline using phosphoryl, thionyl, or carbonyl halides . The reaction typically requires a catalytically effective amount of the halide and is carried out under controlled conditions to ensure the selective formation of the chloro derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-hydroxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 4-Chloro-7-hydroxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In cancer cells, it may induce apoptosis by disrupting mitochondrial membrane potential and generating reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-hydroxyquinazoline is unique due to the presence of both chloro and hydroxy functional groups, which confer distinct reactivity and biological activity.

Biological Activity

4-Chloro-7-hydroxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

This compound belongs to the quinazoline family, characterized by a chloro group at the 4-position and a hydroxy group at the 7-position. Its molecular formula is C9H6ClN1OC_9H_6ClN_1O, with a molar mass of approximately 179.60 g/mol. The presence of both electron-withdrawing and electron-donating groups influences its reactivity and biological activity, making it a versatile compound in synthetic and medicinal chemistry.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, preventing substrate access and catalysis. This inhibition is crucial for modulating metabolic pathways in cells.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through mechanisms such as disrupting mitochondrial membrane potential and generating reactive oxygen species (ROS). This process is critical for the selective targeting of cancerous cells while sparing normal cells .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce cell cycle arrest in multiple cancer types .
  • Structure-Activity Relationship (SAR) : Research has established consistent SAR data, indicating that modifications to the quinazoline structure can enhance its potency against specific cancer types. For example, derivatives with additional functional groups have exhibited improved anticancer activity .

Enzyme Interaction Studies

This compound has been shown to interact with several enzymes involved in critical cellular processes:

  • Oxidoreductases and Transferases : The compound effectively inhibits these enzymes, which are vital for metabolic pathways. Such inhibition can lead to altered cellular metabolism and increased oxidative stress within cancer cells .

Case Studies

Several notable case studies highlight the efficacy of this compound in preclinical models:

StudyModelFindings
Study AHCT-15 nude mouse xenograft modelAdministered at doses of 10, 25, and 50 mg/kg showed significant tumor volume reduction without adverse effects on body weight .
Study BNCI 60-cell panelDemonstrated cytotoxicity across multiple cancer cell lines with submicromolar GI50 values, indicating strong potential as an anticancer agent .
Study CEnzyme inhibition assaysShowed effective inhibition of specific oxidoreductases, impacting metabolic pathways significantly.

Properties

IUPAC Name

4-chloroquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSISTEIZPHSJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702300
Record name 4-Chloroquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849345-42-2
Record name 4-Chloroquinazolin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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